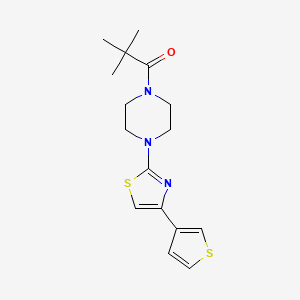
2,2-Dimethyl-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,2-Dimethyl-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a thiazole ring, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thiophene and thiazole rings, for example, are both five-membered rings containing sulfur and nitrogen atoms .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The presence of the thiophene and thiazole rings, for example, could allow for electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the thiophene and thiazole rings could influence its solubility and reactivity .Applications De Recherche Scientifique
Dual Action at 5-HT1A Serotonin Receptors and Serotonin Transporter
A class of compounds, closely related to the chemical structure of interest, has been developed with dual action at 5-HT1A serotonin receptors and serotonin transporter, indicating potential as a new class of antidepressants. Compounds derived from related structures have shown good affinity and inhibition values, suggesting their applicability in depression treatment research (Orus et al., 2002).
Antimicrobial Agents
Thiazolidinone derivatives, including structures that bear resemblance to the compound , have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds have demonstrated significant antimicrobial properties, presenting a basis for further development of antibacterial and antifungal agents (Patel et al., 2012).
Generation of Structurally Diverse Libraries
Using ketonic Mannich bases derived from similar chemical structures as starting materials, a variety of alkylation and ring closure reactions have been performed. This approach has facilitated the generation of a structurally diverse library of compounds, showcasing the versatility of these chemical frameworks in synthesizing a broad array of derivatives for potential pharmacological and material science applications (Roman, 2013).
Anticancer Evaluation
Compounds with a piperazine substituent and closely related to the target molecule have been screened for their anticancer activity across various cancer cell lines, including lung, kidney, CNS, and breast cancer. This research has highlighted the potential of these compounds in oncological studies, with certain derivatives showing promising efficacy (Turov, 2020).
Corrosion Inhibition for Carbon Steel
Benzothiazole derivatives, similar to the compound of interest, have been synthesized and studied for their corrosion inhibiting effects against steel in acidic environments. Their effectiveness, potentially surpassing that of previously known inhibitors, indicates their utility in industrial applications related to material preservation and corrosion control (Hu et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
2,2-dimethyl-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS2/c1-16(2,3)14(20)18-5-7-19(8-6-18)15-17-13(11-22-15)12-4-9-21-10-12/h4,9-11H,5-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCAOWUZDLGNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide](/img/structure/B2646358.png)
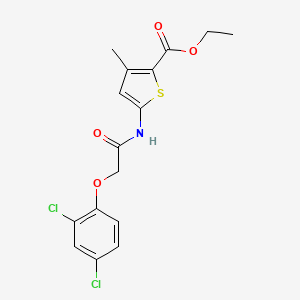
![6-[1-(thiophen-2-yl)cyclopentanecarbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2646361.png)
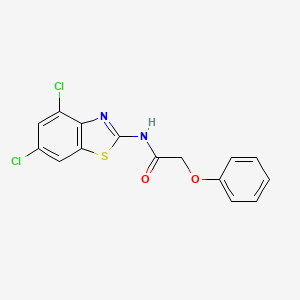

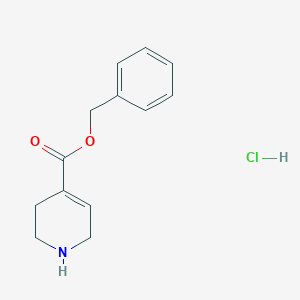
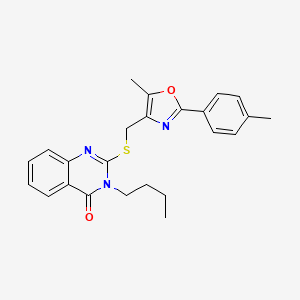
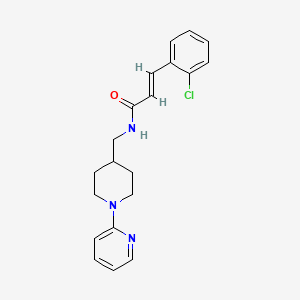
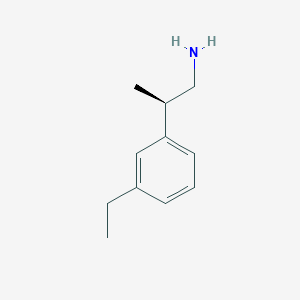
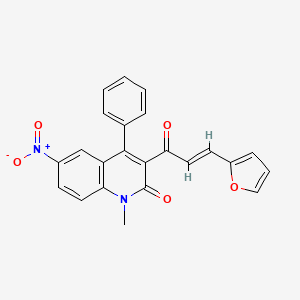
![1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3,3-dimethylbutan-1-one](/img/structure/B2646373.png)
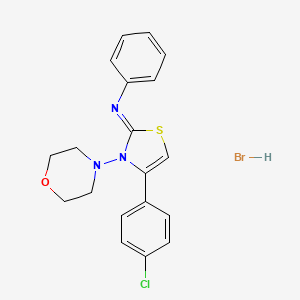
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2646377.png)
